molecular formula C9H12BrNO B13051236 (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL

(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL

Cat. No.: B13051236
M. Wt: 230.10 g/mol
InChI Key: PAGDUQZADLZDNJ-IOJJLOCKSA-N
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Description

(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-bromobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired enantiomer, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ advanced techniques for chiral resolution, such as chromatography or enzymatic resolution.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in a simpler amino alcohol.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated amino alcohol.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL
  • (1R)-1-Amino-1-(3-bromophenyl)propan-2-OL
  • (1S)-1-Amino-1-(4-bromophenyl)propan-2-OL

Uniqueness

(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL is unique due to its specific stereochemistry and the position of the bromine atom on the phenyl ring. This configuration can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1S)-1-amino-1-(3-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1

InChI Key

PAGDUQZADLZDNJ-IOJJLOCKSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC=C1)Br)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)Br)N)O

Origin of Product

United States

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